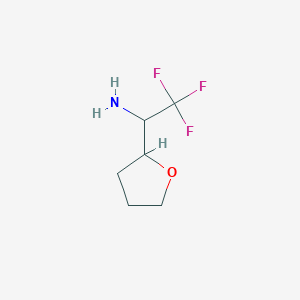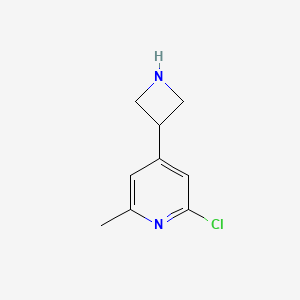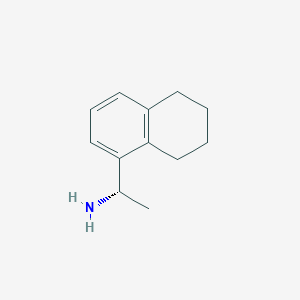![molecular formula C7H16ClNO3 B13534272 2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride](/img/structure/B13534272.png)
2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Dimethylamino)propoxy]acetic acid hydrochloride is a chemical compound with intriguing properties that make it useful in various scientific applications. It is known for its unique structure and reactivity, which have been explored in fields such as drug development, organic synthesis, and analytical chemistry.
Métodos De Preparación
The synthesis of 2-[3-(Dimethylamino)propoxy]acetic acid hydrochloride typically involves the reaction of 3-(dimethylamino)propyl chloride with glycine in the presence of a base, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Análisis De Reacciones Químicas
2-[3-(Dimethylamino)propoxy]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
2-[3-(Dimethylamino)propoxy]acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research explores its potential as a drug candidate for various therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the development of new materials and as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-[3-(Dimethylamino)propoxy]acetic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular functions. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
2-[3-(Dimethylamino)propoxy]acetic acid hydrochloride can be compared with similar compounds such as:
2-[3-(Dimethylamino)propoxy]propanoic acid hydrochloride: This compound has a similar structure but with a propanoic acid moiety instead of acetic acid, leading to differences in reactivity and biological activity.
3-(Dimethylamino)propyl acetate hydrochloride:
2-[3-(Dimethylamino)propoxy]butanoic acid hydrochloride: The presence of a butanoic acid group introduces additional carbon atoms, influencing the compound’s solubility and reactivity
These comparisons highlight the uniqueness of 2-[3-(Dimethylamino)propoxy]acetic acid hydrochloride in terms of its structure and applications.
Propiedades
Fórmula molecular |
C7H16ClNO3 |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
2-[3-(dimethylamino)propoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2)4-3-5-11-6-7(9)10;/h3-6H2,1-2H3,(H,9,10);1H |
Clave InChI |
GSIGSQPDEORHNU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile](/img/structure/B13534211.png)





![5-{[(Tert-butoxy)carbonyl]amino}heptanoicacid](/img/structure/B13534247.png)






